molecular formula C10H7NO4S B1323540 Methyl 6-nitro-1-benzothiophene-2-carboxylate CAS No. 34084-88-3

Methyl 6-nitro-1-benzothiophene-2-carboxylate

Cat. No. B1323540
CAS RN: 34084-88-3
M. Wt: 237.23 g/mol
InChI Key: NTWQXMNKLCUVKU-UHFFFAOYSA-N
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Description

“Methyl 6-nitro-1-benzothiophene-2-carboxylate” is a chemical compound with the linear formula C10H7NO4S . It is also known as “2-(Methoxycarbonyl)-6-nitro-1-benzothiophene” and "6-Nitro-benzo[b]thiophene-2-carboxylic acid methyl ester" .


Synthesis Analysis

The synthesis of benzothiophene derivatives, which includes “Methyl 6-nitro-1-benzothiophene-2-carboxylate”, has been a subject of interest in recent years . Various methods have been developed, including palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides . Other methods include thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide , and photocatalytic radical annulation process of o-methylthio-arenediazonium salts with alkynes .


Molecular Structure Analysis

The molecular structure of “Methyl 6-nitro-1-benzothiophene-2-carboxylate” is represented by the linear formula C10H7NO4S . The molecular weight of the compound is 237.23200 .


Physical And Chemical Properties Analysis

“Methyl 6-nitro-1-benzothiophene-2-carboxylate” has a density of 1.457g/cm3 . It has a boiling point of 393.2ºC at 760 mmHg . The compound’s molecular formula is C10H7NO4S .

Scientific Research Applications

    Electrochemical Synthesis

    • Field : Chemical Science
    • Application Summary : Benzothiophenes are synthesized under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .
    • Methods : The formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, the S-migration process was rationalized to lead to the products .
    • Results : Computational studies revealed the selectivity and the compatibility of drug molecules showcased the potential application of the protocols .

    Medicinal Chemistry

    • Field : Medicinal Chemistry
    • Application Summary : Thiophene and its substituted derivatives, including benzothiophenes, have diverse applications in medicinal chemistry .
    • Methods : Medicinal chemists produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .
    • Results : Thiophenes have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

    One-step Synthesis

    • Field : Chemical Science
    • Application Summary : Benzothiophenes can be synthesized from aryne precursors and alkynyl sulfides .
    • Methods : The synthesis involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack .
    • Results : Diverse aryne precursors were applicable to the one-step benzothiophene synthesis enabling to prepare a variety of benzothiophenes .

    Organic Materials

    • Field : Material Science
    • Application Summary : Compounds containing the benzothiophene frame are important building blocks in organic synthesis and are used in a broad range of applications .
    • Methods : The benzothiophene skeleton is present in many organic materials, such as solar cells, light-emitting diodes (OLEDs), and field-effect transistors .
    • Results : The use of benzothiophene in these applications has shown promising results .

    Copper-Catalyzed Amination

    • Field : Chemical Science
    • Application Summary : Benzothiophenes can be synthesized from aryne precursors and alkynyl sulfides .
    • Methods : The synthesis involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack .
    • Results : Diverse aryne precursors were applicable to the one-step benzothiophene synthesis enabling to prepare a variety of benzothiophenes .

    Organic Materials

    • Field : Material Science
    • Application Summary : Compounds containing the benzothiophene frame are important building blocks in organic synthesis and are used in a broad range of applications .
    • Methods : The benzothiophene skeleton is present in many organic materials, such as solar cells, light-emitting diodes (OLEDs), and field-effect transistors .
    • Results : The use of benzothiophene in these applications has shown promising results .

properties

IUPAC Name

methyl 6-nitro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4S/c1-15-10(12)9-4-6-2-3-7(11(13)14)5-8(6)16-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWQXMNKLCUVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635240
Record name Methyl 6-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-nitro-1-benzothiophene-2-carboxylate

CAS RN

34084-88-3
Record name Methyl 6-nitrobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-nitro-1-benzothiophene-2-carboxylate
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Synthesis routes and methods I

Procedure details

24.8 g (126.7 mmol) of 2,4-dinitrobenzaldehyde, 13.4 g (126.7 mmol) of methyl mercaptoacetate and 35.3 ml (253.3 mmol) of triethylamine in 74.5 ml of DMSO are heated at 80° C. for 1 h. The reaction solution is poured into 250 ml of ice-water. The resulting precipitate is filtered off with suction, washed with water and dried at 50° C. under reduced pressure overnight. This gives 16.1 g (53.6% of theory) of the title compound.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
35.3 mL
Type
reactant
Reaction Step One
Name
Quantity
74.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 2,4-dinitrobenzaldehyde (6.45 g, 32.9 mol) and K2CO3 (5.45 g, 39.4 mmol) in DMIF (60 mL) was slowly added methyl thioglycolate (3.0 mL, 32.9 mmol). The mixture was stirred at RT for 1 h, then at 50° C. for 2 h. The resultant mixture was poured into H2O/ice and stirred until a precipitate formed. The solid was filtered and triturated with hot MeOH. The pale brown solid was filtered. 1H NMR (DMSO-d6) δ 9.13 (s, 1H), 8.33 (s, 1H), 8.30-8.17 (m, 2H), 3.89 (s, 3H). MS (EI): cal'd (MH+) 238.01, exp (MH+) 238.10.
Quantity
6.45 g
Type
reactant
Reaction Step One
Name
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
H2O ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

24.8 g (126.7 mmol) of 2,4-dinitrobenzaldehyde, 13.4 g (126.7 mmol) of methyl mercaptoacetate and 35.3 ml (253.3 mmol) of triethylamine in 74.5 ml of DMSO are heated at 80° C. for 1 h. The reaction solution is poured into 250 ml of ice-water. The resulting precipitate is filtered off with suction, washed with water and dried at 50° C. under reduced pressure overnight. This gives 16.1 g (53.6% of theory) of the title compound.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
35.3 mL
Type
reactant
Reaction Step One
Name
Quantity
74.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Two

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